Physicochemical Properties and Synthetic Utility of 5-Nitro-2-phenylpyrimidine: A Technical Guide
Physicochemical Properties and Synthetic Utility of 5-Nitro-2-phenylpyrimidine: A Technical Guide
Executive Summary
The rational design of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, 5-nitro-2-phenylpyrimidine stands out as a highly versatile scaffold. The presence of the strongly electron-withdrawing nitro group at the C5 position, coupled with the extended conjugation of the C2-phenyl ring, imparts unique physicochemical properties and exceptional chemical reactivity to the pyrimidine core. This whitepaper provides an in-depth technical analysis of 5-nitro-2-phenylpyrimidine, detailing its molecular architecture, principal synthesis methodologies, ring transformation kinetics, and analytical characterization protocols.
Molecular Architecture & Physicochemical Profile
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a nitro group at the 5-position exacerbates this deficiency, making the C4 and C6 positions highly susceptible to nucleophilic attack. This electronic configuration is the primary driver behind the molecule's utility as a synthetic intermediate[1].
To facilitate comparative analysis, the physicochemical properties of the parent compound and its widely utilized dimethoxy derivative are summarized below.
Table 1: Physicochemical Data of 5-Nitro-2-phenylpyrimidine and Key Derivatives
| Property | 5-Nitro-2-phenylpyrimidine | 4,6-Dimethoxy-5-nitro-2-phenylpyrimidine |
| CAS Number | 68906-00-3[2] | 29939-35-3[3] |
| Molecular Formula | C10H7N3O2[4] | C12H11N3O4[3] |
| Molecular Weight | 201.185 g/mol [4] | 261.23 g/mol [5] |
| Density | N/A | 1.299 g/cm³[5] |
| Boiling Point | N/A | 336.2ºC at 760 mmHg[5] |
| Topological Polar Surface Area | N/A | 90.06 Ų[5] |
Principal Synthesis Methodology
The most robust and widely adopted method for synthesizing 5-nitro-2-phenylpyrimidine relies on Pinner's classical condensation reaction, often referred to as the "Principal Synthesis"[6].
Causality of Experimental Design: The synthesis requires the precise alignment of a three-carbon unit (C-C-C fragment) and an amidine (N-C-N fragment). By utilizing sodium nitromalonaldehyde as the highly reactive C-C-C donor and benzimidamide hydrochloride as the N-C-N donor, the pyrimidine ring is efficiently closed[6]. Acetic anhydride ( Ac2O ) and anhydrous pyridine are employed as the solvent system to drive the dehydration condensation while neutralizing the hydrochloride salt of the amidine, ensuring the nucleophilic nitrogen atoms remain active.
Step-by-Step Protocol: Pinner's Condensation
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Reagent Preparation: In a dry reaction vessel, combine 1.57 g (0.01 mol) of benzimidamide hydrochloride with 1.04 g (0.01 mol) of sodium nitromalonaldehyde[6].
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Solvent Addition: Suspend the solid mixture in 10 mL of acetic anhydride ( Ac2O ) and 5 mL of anhydrous pyridine[6].
-
Thermal Activation: Heat the mixture on a steam bath (approx. 100°C) for exactly 15 minutes. The elevated temperature provides the activation energy required for the dual condensation steps[6].
-
Aqueous Quench: Pour the hot reaction mixture into 150 mL of distilled water. This step quenches the unreacted anhydride and forces the hydrophobic pyrimidine product out of solution[6].
-
Maturation & Isolation: Heat and stir the aqueous suspension for an additional 15 minutes to ensure complete precipitation. Collect the resulting solid via vacuum filtration, wash with cold water, and dry under vacuum to yield the target 5-nitro-2-phenylpyrimidine[6].
Figure 1: Workflow for the Principal Synthesis of 5-nitro-2-phenylpyrimidine.
Chemical Reactivity & Ring Transformations
Due to the profound electron depletion caused by the 5-nitro group, 5-nitro-2-phenylpyrimidine exhibits fascinating reactivity, particularly in the presence of strong nucleophiles.
Causality of Experimental Design: When exposed to aliphatic amines and acetone, the pyrimidine ring undergoes a sophisticated nucleophilic attack followed by ring cleavage. The intermediate subsequently recyclizes, utilizing the carbon atoms from the acetone, to form N-substituted 4-nitroanilines[1]. This transformation highlights the compound's utility not just as a stable building block, but as a dynamic precursor for generating complex, functionalized anilines.
Step-by-Step Protocol: Ring Transformation to Anilines
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Substrate Solvation: Dissolve 5-nitro-2-phenylpyrimidine in an excess of dry acetone, which acts as both the solvent and a stoichiometric reactant[1].
-
Nucleophile Introduction: Add a primary aliphatic amine dropwise to the solution under continuous stirring.
-
Reaction Progression: Allow the mixture to react at room temperature or under mild reflux (depending on the steric hindrance of the amine). The amine attacks the highly electrophilic C4/C6 position of the pyrimidine ring.
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Recyclization: The initial attack triggers the opening of the pyrimidine ring. The transient acyclic intermediate condenses with acetone, ejecting the original N-C-N fragment and forming the stable N-substituted 4-nitroaniline[1].
-
Purification: Remove the solvent under reduced pressure and purify the resulting aniline via silica gel column chromatography.
Figure 2: Mechanism of ring transformation to N-substituted 4-nitroanilines.
Analytical Characterization (HPLC/MS)
To validate the purity of 5-nitro-2-phenylpyrimidine and its derivatives (such as 4,6-dimethoxy-5-nitro-2-phenylpyrimidine), Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[7].
Causality of Experimental Design: The aromatic and moderately polar nature of these pyrimidines makes them ideal candidates for RP-HPLC. Using a mobile phase of Acetonitrile (MeCN) and water ensures proper partitioning. For standard UV detection, phosphoric acid is added to suppress ionization and sharpen the chromatographic peaks. However, because phosphoric acid is non-volatile and will foul a mass spectrometer, it must be substituted with formic acid when performing LC-MS analyses[7].
Step-by-Step Protocol: RP-HPLC Method
-
Column Selection: Equip the LC system with a high-resolution RP column (e.g., Newcrom R1, 3 µm particle size for fast UPLC applications)[7].
-
Mobile Phase Preparation: Prepare a gradient system consisting of Solvent A (Milli-Q Water) and Solvent B (Acetonitrile).
-
Additive Selection: Add 0.1% Phosphoric acid (for UV-Vis detection) OR 0.1% Formic acid (for MS detection) to both solvents[7].
-
Sample Injection: Dissolve the pyrimidine sample in the mobile phase, filter through a 0.22 µm PTFE syringe filter, and inject 5–10 µL into the system.
-
Detection: Monitor the eluent at the compound's λmax (typically around 254 nm for conjugated pyrimidines) or via positive/negative electrospray ionization (ESI) mass spectrometry[7].
References
-
5-nitro-2-phenylpyrimidine - Chemical Synthesis Database, ChemSynthesis.4
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5-nitro-2-phenylpyrimidine | 68906-00-3, ChemicalBook.2
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6.2.1. Pyrimidines, Thieme Connect. 6
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4,6-Dimethoxy-5-nitro-2-phenylpyrimidine, CAS Common Chemistry. 3
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29939-35-3, 4,6-Dimethoxy-5-nitro-2-phenylpyrimidine Formula, ECHEMI. 5
-
Formation of anilines from 5-nitro-2-phenylpyrimidine, amines, and acetone, Semantic Scholar. 1
-
Pyrimidine, 4,6-dimethoxy-5-nitro-2-phenyl-, SIELC Technologies. 7
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